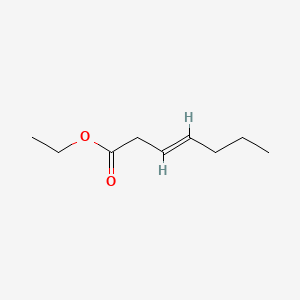
1,3-Dichloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene (CAS#: 607-06-9) is a synthetic organic compound with a molecular formula of C10H5Cl3F3O. It is a colorless to pale yellow liquid with a low vapor pressure, low solubility in water, and a low boiling point. The compound has a wide range of scientific research applications due to its unique properties. In
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene has a wide range of scientific research applications. It is used as a reagent in organic synthesis, a catalyst in polymerization reactions, and a precursor in the synthesis of pharmaceuticals. The compound is also used as a solvent in various industrial processes. Additionally, it is used as a fuel additive, as a corrosion inhibitor, and in the production of dyes and pigments.
Wirkmechanismus
1,3-Dichloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene is an organofluorine compound that is highly resistant to hydrolysis and oxidation. The compound has a low vapor pressure, low solubility in water, and a low boiling point, which makes it an ideal reagent for organic synthesis. The compound is also an excellent catalyst for polymerization reactions due to its ability to activate the monomers and promote the formation of polymers.
Biochemical and Physiological Effects
1,3-Dichloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene has been found to be non-toxic, non-irritant, and non-carcinogenic. The compound has not been found to have any adverse effects on the environment or on human health.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dichloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene has several advantages for laboratory experiments. The compound is relatively non-toxic, non-irritant, and non-carcinogenic, making it an ideal reagent for organic synthesis. Additionally, the compound has low vapor pressure, low solubility in water, and a low boiling point, which makes it an ideal solvent for various industrial processes. The compound is also an excellent catalyst for polymerization reactions due to its ability to activate the monomers and promote the formation of polymers. However, the compound is sensitive to moisture and light and should be conducted in an inert atmosphere.
Zukünftige Richtungen
1,3-Dichloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene has a wide range of potential applications in the future. The compound could be used as a reagent in organic synthesis, a catalyst in polymerization reactions, and a precursor in the synthesis of pharmaceuticals. Additionally, the compound could be used as a fuel additive, as a corrosion inhibitor, and in the production of dyes and pigments. Furthermore, the compound could be used in the development of new materials such as polymers, coatings, and adhesives. Finally, the compound could be used in the development of new drugs and drug delivery systems.
Synthesemethoden
1,3-Dichloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene can be synthesized from the reaction of 3-fluorophenol and trifluoromethanesulfonic anhydride in the presence of a base such as sodium ethoxide. The reaction yields a trifluoromethylated benzene ring with two chlorine atoms attached. The reaction is sensitive to moisture and light and should be conducted in an inert atmosphere.
Eigenschaften
IUPAC Name |
1,3-dichloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F4O/c14-10-4-7(13(17,18)19)5-11(15)12(10)20-9-3-1-2-8(16)6-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOOMRHSRKHCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Bromomethyl)-2-benzothiazolyl]-carbamic acid 1,1-dimethylethyl ester](/img/structure/B6327636.png)

![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)
![tert-Butyl 4-[4-(chloromethyl)thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B6327670.png)







![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)
